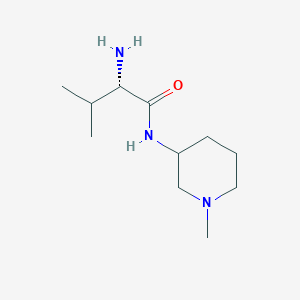

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide

Descripción

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide is a chiral amide derivative featuring a piperidine ring substituted with a methyl group at the 3-position and a branched amino-butyramide moiety. Its stereochemistry at the α-carbon (S-configuration) and the piperidine substituent plays a critical role in its physicochemical and pharmacological properties . This compound is part of a broader class of neuroactive molecules designed to modulate receptors such as p75 neurotrophin receptor (p75NTR), with structural analogs showing promise in neurodegenerative disease research .

Propiedades

IUPAC Name |

(2S)-2-amino-3-methyl-N-(1-methylpiperidin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-9-5-4-6-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZIYXRYOQMVKT-AXDSSHIGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1CCCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate, which involves the reaction of a suitable precursor with a methylating agent under controlled conditions.

Amination Reaction: The piperidinyl intermediate is then subjected to an amination reaction, where an amino group is introduced using an appropriate amine source.

Coupling Reaction: The final step involves coupling the aminated intermediate with a butyramide derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Halogenating agents, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Research indicates that (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide exhibits notable biological activity, particularly in relation to neurotransmitter systems:

- Receptor Interactions : Preliminary studies suggest its potential interaction with dopamine and serotonin receptors, which are critical in the treatment of neurological disorders such as depression and anxiety.

- Therapeutic Potential : Its structure may allow for selective receptor binding, making it a candidate for analgesic agents or treatments for conditions like schizophrenia and Parkinson's disease.

Synthesis Pathways

The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide typically involves multi-step organic reactions. The following table summarizes some synthetic routes:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nucleophilic substitution | Amino acid derivatives + piperidine | Intermediate amine |

| 2 | Acylation | Butyric anhydride + intermediate | (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide |

Neuropharmacology Studies

Recent studies have focused on the neuropharmacological properties of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide. For instance:

- Dopaminergic Activity : A study evaluated its binding affinity to dopamine D2 receptors, revealing a moderate affinity that may contribute to its potential as an antipsychotic agent.

Analgesic Research

Another area of investigation is its analgesic properties:

- Pain Management : Research has indicated that compounds similar to (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide can modulate pain pathways through serotonin receptor interactions. This suggests possible applications in developing new pain relief medications.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Modifications and Stereochemical Variations

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Key Findings from Comparative Studies

- Piperidine vs. Morpholine Substituents: LM11A-31, which replaces the piperidine ring with a morpholinoethyl group, demonstrates superior water solubility and pharmacokinetic profiles, enabling clinical advancement . In contrast, the target compound’s methyl-piperidine group may enhance blood-brain barrier penetration but reduce solubility .

- Stereochemical Impact : The (R)-configured piperidine analog () shows diminished binding affinity compared to the target compound’s (S)-configuration, highlighting the importance of stereochemistry in receptor interactions .

- Substituent Effects: Benzyl Groups (): Increase lipophilicity but may introduce off-target interactions due to aromatic bulk . Cyclopropyl (): Introduces rigidity, possibly reducing metabolic degradation and enhancing target engagement .

Actividad Biológica

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide is a chemical compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide is , and it includes an amino group, a butyramide moiety, and a piperidine derivative. The specific stereochemistry at the second carbon atom (denoted as (S)) is crucial for its biological activity .

Biological Activity

While extensive literature on the biological activity of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide is limited, compounds with similar structures often exhibit significant pharmacological effects. Potential biological activities include:

- Neurotransmitter Modulation : Compounds with piperidine rings are often involved in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

- Antinociceptive Properties : Similar amides have shown promise in pain relief mechanisms, suggesting potential applications in pain management .

Comparative Analysis with Related Compounds

To better understand the biological potential of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide, a comparison with structurally related compounds can be insightful. The table below summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-N-(1-methylpiperidin-4-yl)propanamide | Contains a piperidine ring | Different piperidine substitution may affect activity |

| N-(1-Methylpiperidin-4-yl)butanamide | Similar amide structure | May exhibit different pharmacological properties |

| (R)-2-Amino-N-(1-cyclohexylmethyl)butyramide | Cyclohexane substitution | Potentially different receptor interactions |

This comparative analysis highlights the importance of substituent variations on biological activity and therapeutic potential.

The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide typically involves multi-step processes that may include specific reaction conditions such as temperature, solvent choice, and catalysts. Understanding the interaction of this compound with biological targets is essential for elucidating its mechanism of action. Interaction studies often involve:

- Binding Affinity Studies : Evaluating how well the compound binds to various receptors.

- Functional Assays : Assessing the biological response upon receptor activation or inhibition.

Research Findings

Recent studies have begun to explore the pharmacological profiles of compounds similar to (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide. For instance, research has indicated that modifications in the piperidine structure can lead to significant changes in receptor affinity and selectivity .

Case Studies

- Antinociceptive Activity : A study reported that certain fatty acid amides exhibit antinociceptive effects through modulation of endocannabinoid pathways, which may provide insights into the potential analgesic properties of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide .

- Neurotransmitter Interaction : Another research effort focused on how piperidine derivatives interact with serotonin receptors, demonstrating varied affinities based on structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.